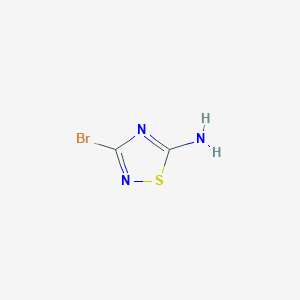

3-Bromo-1,2,4-thiadiazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3S/c3-1-5-2(4)7-6-1/h(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAWLUSVPFSBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NS1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676586 | |

| Record name | 3-Bromo-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101173-93-6 | |

| Record name | 3-Bromo-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1,2,4-thiadiazol-5-amine: Properties, Synthesis, and Applications

Forward

In the landscape of modern medicinal chemistry and materials science, the strategic use of halogenated heterocyclic building blocks is paramount for the development of novel molecular entities with tailored properties. Among these, 3-Bromo-1,2,4-thiadiazol-5-amine emerges as a compound of significant interest. Its unique electronic and structural features, characterized by an electron-deficient thiadiazole ring, a reactive bromine atom, and a nucleophilic amino group, offer a versatile platform for chemical diversification. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, propose a robust synthetic protocol, explore its reactivity, and discuss its potential applications, all while grounding the discussion in established chemical principles and field-proven insights.

Core Chemical and Physical Properties

This compound is a specialty chemical building block. While extensive peer-reviewed data on this specific molecule is not abundant, a consolidation of supplier information and data from analogous compounds allows for a reliable profile.

Structural and General Information

| Property | Value | Source(s) |

| CAS Number | 1101173-93-6 | [1][2][3] |

| Molecular Formula | C₂H₂BrN₃S | [1][4] |

| Molecular Weight | 180.03 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | NC1=NC(Br)=NS1 | [1][5] |

| Purity | Typically >95% | [6] |

| Appearance | Off-white to yellow solid | Inferred from supplier data |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |

Predicted and Experimental Physicochemical Data

| Property | Value | Notes | Source(s) |

| Melting Point | 223-225 °C (decomposes) | Experimental value from a supplier. | [3] |

| Boiling Point | Not available | Likely to decompose before boiling at atmospheric pressure. | |

| Solubility | Soluble in DMSO and DMF | Based on common solvents for similar heterocyclic compounds. | |

| XlogP | 1.4 | Predicted value, indicating moderate lipophilicity. | [4] |

Synthesis and Characterization: A Proposed Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from thiosemicarbazide, proceeding through a cyclization to form an amino-thiadiazole intermediate, followed by a regioselective bromination. A more direct approach, analogous to the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole, involves the reaction of an N-haloamidine with a thiocyanate salt.[9] However, a common and robust method for introducing a bromine atom at the 3-position of a 5-amino-1,2,4-thiadiazole would be direct bromination.

A plausible and commonly used method for the bromination of electron-rich heterocyclic systems like 2-amino-1,3,4-thiadiazoles involves the use of bromine in a suitable solvent, often with an acid catalyst.[10][11]

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol based on analogous chemical transformations and should be optimized for safety and yield in a laboratory setting.

Step 1: Dissolution of Starting Material

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in glacial acetic acid.

Step 2: Bromination

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

Step 4: Purification

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Characterization

While a peer-reviewed spectrum is not available, the following are expected spectroscopic characteristics:

-

¹H NMR: A broad singlet in the range of δ 7.0-8.0 ppm corresponding to the amino protons (-NH₂). The exact chemical shift will be solvent-dependent.

-

¹³C NMR: Two signals are expected for the carbon atoms of the thiadiazole ring, likely in the regions of δ 150-170 ppm for C-NH₂ and δ 140-160 ppm for C-Br.[12]

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 700 cm⁻¹).[13][14]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. For C₂H₂BrN₃S, the expected m/z would be around 178.9 and 180.9.[4]

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by the interplay of its functional groups.

The Thiadiazole Ring

The 1,2,4-thiadiazole ring is an electron-deficient aromatic system. This electronic nature makes the carbon atoms susceptible to nucleophilic attack, particularly when activated by a good leaving group like bromine.

The Bromine Atom: A Handle for Diversification

The bromine atom at the 3-position is a key functional handle for further chemical modifications. It is expected to readily participate in a variety of cross-coupling and nucleophilic substitution reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the thiadiazole ring facilitates the displacement of the bromide ion by various nucleophiles such as amines, alcohols, and thiols.[15][16][17] This is a powerful method for introducing a wide range of substituents at this position. The reaction typically proceeds under basic conditions or at elevated temperatures.

Caption: Key reaction pathways for this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups, as well as substituted amines.[15]

The Amino Group: A Site for Further Functionalization

The 5-amino group is a versatile functional group that can undergo a range of chemical transformations. It can act as a nucleophile, allowing for N-acylation, N-alkylation, and the formation of Schiff bases with aldehydes and ketones.[18][19] These reactions provide another avenue for modifying the structure and properties of the parent molecule.

Applications in Drug Discovery and Materials Science

Thiadiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities and applications in materials science.[20][21] this compound, as a versatile intermediate, is a valuable starting point for the synthesis of novel compounds in these fields.

Medicinal Chemistry

The 1,3,4-thiadiazole scaffold, a close relative of the 1,2,4-thiadiazole, is present in a number of approved drugs and is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][22][23] The ability to functionalize this compound at both the 3- and 5-positions makes it an attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Materials Science

The electron-deficient nature of the thiadiazole ring makes it a useful component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce various substituents via the bromine atom allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Safety and Handling

As with any halogenated and nitrogen-containing heterocyclic compound, appropriate safety precautions must be taken when handling this compound.

-

Hazard Statements: Based on data for the compound and its analogs, it is likely to be toxic if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in both medicinal chemistry and materials science. Its rich reactivity, stemming from the presence of a reactive bromine atom and a nucleophilic amino group on an electron-deficient thiadiazole core, provides chemists with a powerful tool for the synthesis of novel and complex molecules. While detailed, peer-reviewed experimental data for this specific compound is limited, a thorough understanding of the chemistry of related thiadiazoles allows for the confident prediction of its properties and reactivity. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

-

PubChemLite. This compound. [Link]

-

Popov, A. V., et al. (2020). Benzo[1,2-d:4,5-d′]bis([1][2][5]thiadiazole) and Its Bromo Derivatives. Molecules, 25(18), 4236. [Link]

-

Sheremetev, A. B., & Yudin, I. L. (2015). Safe Synthesis of 4,7-Dibromo[1][4][5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 20(7), 12871–12891. [Link]

-

University of Regensburg. Nucleophilic Substitution Reactions. [Link]

- N/A

- N/A

-

Deep, A., et al. (2023). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Journal of Emerging Technologies and Innovative Research, 10(7). [Link]

-

Ugale, M. R., & Berad, B. N. (2013). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research & Technology, 2(10). [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry, 50(S1), E1-E17. [Link]

- N/A

-

El-Gazzar, A. B. A., et al. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M972. [Link]

- N/A

- N/A

-

Chemistry Guru. Nucleophilic Substitution of Amine. [Link]

- N/A

- N/A

-

Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-340. [Link]

- N/A

-

Gomaa, M. S. (2017). Thiadiazole inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 27(3), 329-341. [Link]

- N/A

- N/A

- N/A

-

Uroos, M., et al. (2021). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Advances, 11(8), 4647-4658. [Link]

-

Kumar, S., et al. (2010). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 3(4), 679-685. [Link]

- N/A

- Google Patents. US7919514B2 - Thiadiazole compounds and methods of use.

-

Ferrer, S., et al. (2002). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Journal of Molecular Structure, 606(1-3), 269-281. [Link]

- Google Patents. Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.

-

ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

-

Mathew, B., et al. (2016). 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities. Pharmaceutical and Biological Evaluations, 3(3), 279-290. [Link]

Sources

- 1. This compound 96% | CAS: 1101173-93-6 | AChemBlock [achemblock.com]

- 2. This compound - CAS:1101173-93-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound (C2H2BrN3S) [pubchemlite.lcsb.uni.lu]

- 5. 1101173-93-6|this compound|BLD Pharm [bldpharm.com]

- 6. 1101173-93-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. ijert.org [ijert.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gacariyalur.ac.in [gacariyalur.ac.in]

- 18. jetir.org [jetir.org]

- 19. chemistryguru.com.sg [chemistryguru.com.sg]

- 20. Thiadiazole inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]

- 22. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-1,2,4-thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,2,4-thiadiazol-5-amine is a halogenated heterocyclic compound that has garnered interest within the field of medicinal chemistry. Its rigid 1,2,4-thiadiazole core, functionalized with both a reactive bromine atom and an amino group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,2,4-thiadiazole scaffold is a recognized pharmacophore, and its derivatives have been explored for a range of biological activities. This guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, offering insights for its strategic utilization in drug discovery and development.

Physicochemical Properties and Molecular Structure

This compound is a solid at room temperature with a melting point reported to be in the range of 223-225 °C (with decomposition)[1][2]. It is advisable to store this compound in a dark place under an inert atmosphere at temperatures between 2-8°C[3].

| Property | Value | Source |

| CAS Number | 1101173-93-6 | [3][4][5] |

| Molecular Formula | C₂H₂BrN₃S | [3][5] |

| Molecular Weight | 180.03 g/mol | [3] |

| Purity | >95% | [4] |

| SMILES | NC1=NC(Br)=NS1 | [3][5] |

The molecular structure of this compound is characterized by a five-membered 1,2,4-thiadiazole ring. This heterocyclic system contains one sulfur and two nitrogen atoms. The ring is substituted at the 3-position with a bromine atom and at the 5-position with an amino group.

Caption: Molecular structure of this compound.

Synthesis and Characterization

A documented method for the synthesis of this compound involves a one-step reaction from 3-bromo-5-chloro-1,2,4-thiadiazole[6]. This precursor is reacted with an alcoholic solution of ammonia. The use of a microwave environment for this reaction has been shown to promote the reaction efficiently and improve the yield, with the product precipitating as a solid[6].

Experimental Protocol: Synthesis from 3-Bromo-5-chloro-1,2,4-thiadiazole[6]

-

To a sealed microwave tube, add 3-bromo-5-chloro-1,2,4-thiadiazole (1.00 equivalent).

-

Add an ethanolic solution of ammonia (2.5 equivalents).

-

Heat the sealed tube to 70°C in a microwave reactor and maintain for 0.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated solid product by suction filtration.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

¹³C NMR: A characteristic peak in the ¹³C NMR spectrum is reported at a chemical shift of 140.641 ppm, which is attributed to the C3 carbon atom of the thiadiazole ring[6].

-

Mass Spectrometry: For the isomeric 2-amino-5-bromo-[6]thiadiazole, mass spectrometry (ES+) shows a peak at m/z 181, corresponding to [M+H]⁺[7]. A similar molecular ion peak is anticipated for this compound.

Applications in Drug Discovery and Development

The 1,2,4-thiadiazole ring is a key structural motif in a number of biologically active compounds. The presence of both an amino group and a bromine atom on the this compound scaffold provides two distinct points for chemical modification, making it a valuable intermediate for the synthesis of compound libraries for high-throughput screening.

The amino group can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases. The bromine atom, attached to an electron-deficient heterocyclic ring, is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This dual reactivity enables the generation of diverse molecular architectures.

While specific examples of the direct use of this compound in the synthesis of named drug candidates are not prevalent in the readily available literature, the broader class of 5-amino-1,2,4-thiadiazole derivatives has been investigated for the prevention and treatment of neurodegenerative diseases, such as Alzheimer's disease[8]. The strategic incorporation of this scaffold into larger molecules can impart favorable pharmacokinetic and pharmacodynamic properties.

Reactivity and Synthetic Potential

The reactivity of this compound is governed by the electronic nature of the thiadiazole ring and its substituents. The thiadiazole ring is electron-deficient, which influences the reactivity of the attached functional groups.

-

Amino Group: The amino group at the 5-position is a nucleophilic center. It can react with various electrophiles. This allows for the extension of the molecule and the introduction of diverse side chains, which is a common strategy in drug design to modulate biological activity and physicochemical properties.

-

Bromo Group: The bromine atom at the 3-position is on a carbon atom that is part of the electron-deficient heterocyclic system. This makes it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles, such as amines, thiols, and alkoxides, can potentially displace the bromide, allowing for the introduction of a wide array of substituents at this position. The synthesis of this compound from its 5-chloro analog is a prime example of this type of reaction[6].

The differential reactivity of the amino and bromo groups allows for selective and sequential chemical transformations, providing a powerful tool for the construction of complex molecular frameworks.

Caption: Potential reaction pathways for this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its well-defined molecular structure, coupled with the dual reactivity of its amino and bromo substituents, provides a versatile platform for the synthesis of novel and diverse chemical entities. A straightforward synthetic route from a readily available precursor has been established. While comprehensive spectroscopic and crystallographic data would further enhance its characterization, the available information provides a solid foundation for its application in the design and synthesis of future therapeutic agents. Researchers and drug development professionals can leverage the unique structural features and reactivity of this compound to explore new chemical space and develop innovative drug candidates.

References

Sources

- 1. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1101173-93-6|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - this compound (C2H2BrN3S) [pubchemlite.lcsb.uni.lu]

- 6. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-AMINO-5-BROMO-[1,3,4]THIADIAZOLE CAS#: 37566-39-5 [chemicalbook.com]

- 8. WO2012050484A3 - 5-amino-1,2,4-thiadiazole derivatives - Google Patents [patents.google.com]

- 9. Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-1,2,4-thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,2,4-thiadiazol-5-amine is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the well-established Sandmeyer reaction. The narrative delves into the mechanistic underpinnings of this transformation, offering field-proven insights into experimental choices and protocol optimization. Detailed, step-by-step methodologies are presented, alongside a critical analysis of the challenges, particularly the regioselectivity in the synthesis from 3,5-diamino-1,2,4-thiadiazole. This guide is intended to be a practical resource for researchers engaged in the synthesis and application of this important scaffold.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This five-membered heterocycle serves as a versatile pharmacophore in the design of inhibitors targeting various enzymes, including those with critical cysteine residues in their active sites.[2] The introduction of a bromine atom and an amino group at specific positions on the thiadiazole ring, as in this compound, provides valuable handles for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

The primary and most direct route to this compound involves the transformation of an amino group on a pre-formed thiadiazole ring into a bromo group. The Sandmeyer reaction, a cornerstone of aromatic and heteroaromatic chemistry, is the method of choice for this conversion.[3][4][5]

The Sandmeyer Reaction: A Powerful Tool for Heterocyclic Functionalization

The Sandmeyer reaction facilitates the conversion of a primary aromatic or heteroaromatic amine to a halide, cyanide, or other functional groups via a diazonium salt intermediate.[3][4][5] This reaction is particularly valuable for introducing substituents that are not readily accessible through direct substitution methods.[5]

The overall transformation can be conceptually broken down into two key stages:

-

Diazotization: The conversion of the primary amino group into a diazonium salt.

-

Substitution: The replacement of the diazonium group with a bromide, typically using a copper(I) bromide catalyst.

Caption: Overview of the Sandmeyer Reaction Pathway.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The key steps are as follows:

-

Formation of the Diazonium Salt: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) to form a diazonium salt.

-

Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.

-

Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial electron transfer step, to yield the final bromo-thiadiazole product and regenerate the copper(I) catalyst.

The detection of biaryl byproducts in some Sandmeyer reactions provides evidence for the involvement of radical intermediates.[3]

Synthetic Pathway to this compound

The most logical precursor for the synthesis of this compound is 3,5-diamino-1,2,4-thiadiazole. The synthesis involves the selective diazotization of one of the amino groups, followed by Sandmeyer bromination.

Caption: Proposed synthesis of this compound.

The Challenge of Regioselectivity

Careful control of reaction conditions, such as temperature, stoichiometry of reagents, and the nature of the acidic medium, will be crucial in maximizing the yield of the desired 3-bromo isomer.

Experimental Protocol: A Guideline for Synthesis

The following protocol is a general guideline for the synthesis of this compound, based on established procedures for the Sandmeyer bromination of similar amino-thiadiazoles.[6] Optimization of the reaction conditions will likely be necessary to achieve the desired regioselectivity and yield.

Materials and Reagents

| Reagent | Purity | Supplier |

| 3,5-Diamino-1,2,4-thiadiazole | >98% | Commercial Source |

| Hydrobromic Acid (48%) | ACS | Commercial Source |

| Sodium Nitrite | >99% | Commercial Source |

| Copper(I) Bromide | >98% | Commercial Source |

| Dichloromethane (DCM) | ACS | Commercial Source |

| Sodium Hydroxide Solution (5%) | ACS | Commercial Source |

| Water (Deionized) | - | - |

Step-by-Step Procedure

Step 1: Diazotization

-

In a well-ventilated fume hood, charge a reactor with a solution of hydrobromic acid (48%) and water.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add 3,5-diamino-1,2,4-thiadiazole to the cold acid solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is typically accompanied by a color change.

-

Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C after the addition of sodium nitrite is complete.

Step 2: Sandmeyer Bromination

-

In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, extract the reaction mixture with dichloromethane (DCM).

-

Separate the organic layer and wash it with water and then with a 5% sodium hydroxide solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate this compound.

Caption: Experimental workflow for the synthesis.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of medicinal chemistry research. The Sandmeyer reaction provides a robust and scalable method for its preparation from 3,5-diamino-1,2,4-thiadiazole. However, achieving high regioselectivity remains a key challenge that warrants further investigation. Future research in this area could focus on:

-

Theoretical Studies: Computational modeling to predict the relative reactivity of the amino groups at the C3 and C5 positions.

-

Reaction Optimization: A systematic study of reaction parameters (temperature, solvent, acid concentration, and stoichiometry) to enhance the selectivity of the Sandmeyer reaction.

-

Alternative Synthetic Routes: Exploration of alternative brominating agents or synthetic strategies that may offer improved regiocontrol.

By addressing these challenges, the scientific community can ensure a reliable and efficient supply of this important building block, thereby accelerating the discovery of new and effective therapeutic agents.

References

- ChemicalBook. (n.d.). 5-bromo-3-methyl-1,2,4-thiadiazole synthesis. Retrieved from a relevant chemical supplier's website.

-

MDPI. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.

- JETIR. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO.

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8039. [Link]

- ResearchGate. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

-

PMC - NIH. (n.d.). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][6][7][8]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. Retrieved from a national medical library.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

MDPI. (n.d.). Safe Synthesis of 4,7-Dibromo[6][7][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules.

- PubMed. (n.d.). Medicinal chemistry and properties of 1,2,4-thiadiazoles.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PubMed. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. J Org Chem, 82(11), 5898-5903. [Link]

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.

- ResearchGate. (2021).

- PMC - NIH. (n.d.). A general electrochemical strategy for the Sandmeyer reaction.

- NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.

- UniCA IRIS. (2024). 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1>.

- ResearchGate. (n.d.).

- NIH. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.

Sources

- 1. iris.unica.it [iris.unica.it]

- 2. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 7. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic data of 3-Bromo-1,2,4-thiadiazol-5-amine

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Bromo-1,2,4-thiadiazol-5-amine

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the spectroscopic signature of a molecule is fundamental to confirming its identity, purity, and structural integrity.

While specific experimental spectra for this exact molecule are not widely published, this document synthesizes data from closely related 1,2,4-thiadiazole analogs and foundational spectroscopic principles to construct a reliable, predictive guide.[1][2][3][4] This approach provides a robust framework for researchers who may be synthesizing or working with this compound.

The structural features of this compound, including the primary amine, the C-Br bond, and the thiadiazole ring, each produce distinct signals in various spectroscopic analyses.

Molecular Structure and Spectroscopic Overview

The logical first step in any analytical campaign is to visualize the molecule's structure to anticipate the spectroscopic data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Expertise & Experience: Infrared spectroscopy is an essential first-pass technique for identifying the functional groups within a molecule. For this compound, the primary areas of interest are the N-H stretches from the amine group, the C=N and C-N stretches within and attached to the heterocyclic ring, and the C-S bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid-state FT-IR spectrum is typically acquired using an ATR accessory, which requires minimal sample preparation.

-

Sample Preparation: Ensure the solid sample of this compound is dry. Place a small amount (1-2 mg) directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

-

The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Processing: Perform a baseline correction if necessary. Label significant peaks corresponding to the key functional groups.

Predicted IR Absorption Data and Interpretation

The expected vibrational modes are summarized below. The presence of the primary amine is particularly diagnostic.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Authoritative Insights |

| 3400–3250 | Medium, two bands | N-H asymmetric & symmetric stretch | Primary amines (R-NH₂) characteristically show two distinct bands in this region due to symmetric and asymmetric stretching modes. Their intensity is typically weaker and sharper than O-H stretches.[5][6] |

| 1650–1580 | Medium to Strong | N-H bend (scissoring) | This bending vibration is characteristic of primary amines and is a reliable indicator of the -NH₂ group.[5][6] |

| ~1600 | Medium | C=N stretch | This absorption arises from the endocyclic C=N bond within the 1,2,4-thiadiazole ring. Its exact position can be influenced by conjugation and substituents.[3] |

| 1335–1250 | Medium to Strong | C-N stretch (aromatic amine type) | The C5-NH₂ bond is expected to absorb in this region, which is typical for C-N bonds where the carbon is part of an aromatic-like heterocyclic system.[5][6] |

| 910-665 | Broad, Strong | N-H wag | This out-of-plane bending vibration is another characteristic feature of primary amines.[5] |

| 700-600 | Medium | C-S stretch | The carbon-sulfur bond within the thiadiazole ring will produce a signal in this region. |

| Below 600 | Medium to Strong | C-Br stretch | The carbon-bromine bond vibration typically appears in the far-infrared region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will identify the amine protons, while ¹³C NMR will reveal the two distinct carbon atoms of the thiadiazole ring.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis of a small organic molecule.

¹H NMR Spectroscopy

Trustworthiness: The only protons present are on the amine group. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Adding a drop of D₂O to the NMR tube will cause the amine signal to disappear due to proton-deuterium exchange, a classic method for confirming the identity of N-H or O-H peaks.[6]

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Insights |

| 5.0 - 8.0 (in DMSO-d₆) | Broad singlet | 2H | -NH ₂ | The amine protons are expected to be deshielded due to the electron-withdrawing nature of the thiadiazole ring. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its position can vary significantly.[6] |

¹³C NMR Spectroscopy

Trustworthiness: ¹³C NMR is highly reliable for identifying the carbon skeleton. We expect two distinct signals for the two carbons in the thiadiazole ring, as they are in different chemical environments.

| Predicted Shift (δ, ppm) | Assignment | Rationale and Authoritative Insights | | :--- | :--- | :--- | :--- | | 165 - 175 | C 5-NH₂ | This carbon is bonded to two electronegative nitrogen atoms and is part of a C=N bond, causing it to resonate significantly downfield. In related 1,3,4-thiadiazole systems, this carbon (C5) often appears in the 163-169 ppm range.[3] | | 145 - 155 | C 3-Br | The carbon atom bonded to bromine (C3) is also significantly deshielded by the adjacent nitrogen and sulfur atoms and the electronegative bromine substituent. Its chemical shift is expected to be in a region characteristic of halogenated heterocyclic carbons. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule, [M+H]⁺, is the primary ion expected.

-

Isotopic Pattern Analysis: Look for the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two peaks of almost equal intensity separated by 2 Da for any fragment containing a bromine atom.

Predicted Mass Spectrometry Data

| m/z Value (Predicted) | Ion | Rationale and Authoritative Insights |

| 179.92 / 181.92 | [M+H]⁺ | This pair of peaks represents the protonated molecule containing ⁷⁹Br and ⁸¹Br, respectively. The near 1:1 intensity ratio is a definitive confirmation of the presence of one bromine atom. The monoisotopic mass of the neutral molecule is approximately 178.91 Da.[7] |

| 201.90 / 203.90 | [M+Na]⁺ | Formation of a sodium adduct is common in ESI-MS. This will also show the characteristic 1:1 bromine isotopic pattern.[7] |

Conclusion

The spectroscopic profile of this compound is dictated by its key structural motifs. The IR spectrum will be characterized by the dual N-H stretching bands of the primary amine. The ¹H NMR spectrum will be simple, showing a single broad signal for the two amine protons. The ¹³C NMR will display two distinct downfield signals for the heterocyclic carbons. Finally, mass spectrometry will confirm the molecular weight and unambiguously prove the presence of a single bromine atom through its distinctive M/M+2 isotopic pattern. This predictive guide serves as a valuable resource for the identification and characterization of this compound in a research setting.

References

-

Çavuş, M.S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

Krishna, P. M., & Shivakumara, N. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences Vol. 9, 146–160. [Link]

- Gür, M., Muğlu, H., Çavuş, M.S., Güder, A., & Sayıner, H.İ. (2018). Synthesis, spectroscopic characterization, and theoretical analyses of new 1,3,4-thiadiazole compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Al-hamidi, J., Alsaygh, A. A., & Al-Najjar, I. (2015). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Arab Gulf Journal of Scientific Research.

- Vass, G., Dzsotján, D., & Pasinszki, T. (2016). Structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Journal of Molecular Structure.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Bagryanskaya, I. Y., et al. (2020). Benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole) and Its Bromo Derivatives. Molecules. [Link]

-

PubChemLite. (n.d.). 3-bromo-n,n-dimethyl-1,2,4-thiadiazol-5-amine. Retrieved from [Link]

-

Krishna, P. M., & Shivakumara, N. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Chemistry Letters. [Link]

- Ugale, M. R., & Berad, B. N. (2013). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research & Technology.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

Sources

- 1. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stm.bookpi.org [stm.bookpi.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. ijert.org [ijert.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - this compound (C2H2BrN3S) [pubchemlite.lcsb.uni.lu]

Introduction: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold

An In-Depth Technical Guide to 3-Bromo-1,2,4-thiadiazol-5-amine (CAS: 1101173-93-6): A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, certain heterocyclic structures are recognized for their frequent appearance in biologically active compounds and are thus termed "privileged scaffolds." The 1,2,4-thiadiazole ring is one such structure, valued for its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions.[1][2] this compound emerges as a particularly valuable derivative of this scaffold. It is not an end-product but a highly functionalized intermediate, engineered for versatility in synthetic chemistry. Its strategic placement of a reactive bromine atom and a nucleophilic amine group on a stable heterocyclic core makes it a powerful building block for constructing complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. Sourcing this compound from a reliable supplier with guaranteed purity is critical to ensure reproducibility in subsequent synthetic steps.[3]

| Property | Value | Source(s) |

| CAS Number | 1101173-93-6 | [4][5][6] |

| Molecular Formula | C₂H₂BrN₃S | [6][7][8] |

| Molecular Weight | 180.02 g/mol | [6][8] |

| IUPAC Name | This compound | [6] |

| Melting Point | 223-225 °C (decomposes) | [9] |

| Purity | Typically >95% | [4][6] |

| Appearance | Off-white to light yellow solid | Varies by supplier |

| SMILES | NC1=NC(Br)=NS1 | [6] |

Characterization is typically performed using standard analytical techniques. Proton NMR (¹H NMR) would show a broad singlet corresponding to the amine protons, while Carbon-13 NMR (¹³C NMR) would reveal two distinct signals for the heterocyclic carbon atoms. High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass and elemental composition.[10]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: formation of the core heterocyclic ring followed by selective bromination.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example, grounded in established chemical principles for this class of compounds.[12]

Step 1: Synthesis of 1,2,4-Thiadiazol-5-amine (Precursor)

-

Rationale: This step creates the foundational heterocyclic ring. While various methods exist, an iodine-mediated oxidative cyclization of a thiourea derivative is a common, metal-free approach.[10]

-

Procedure:

-

To a solution of thiourea (1 equivalent) in a suitable solvent like Dichloromethane (DCM) or Acetonitrile, add an appropriate amidine source under inert atmosphere.

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.

-

Slowly add a solution of Iodine (I₂) (1.2 equivalents) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.

-

Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 1,2,4-thiadiazol-5-amine.

-

Step 2: Electrophilic Bromination at the C3 Position

-

Rationale: The 1,2,4-thiadiazole ring is relatively electron-deficient, making electrophilic substitution challenging. However, the C3 position can be targeted under specific conditions. Using an acid solvent protonates the ring nitrogens, further activating the system, while an oxidant facilitates the bromination. A similar strategy is employed for the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole.[12]

-

Procedure:

-

Dissolve the precursor, 1,2,4-thiadiazol-5-amine (1 equivalent), in an acidic solution such as 48% hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add liquid bromine (Br₂) (1.1 equivalents) dropwise to the stirred solution.

-

Introduce an oxidant, such as hydrogen peroxide (H₂O₂), portion-wise to facilitate the reaction.

-

Maintain the temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) until pH > 7.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Reactivity and Synthetic Utility: A Chemist's Toolkit

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The bromine atom at the C3 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the amine at C5 allows for further derivatization.

Caption: Key synthetic transformations of the title compound.

-

Reactions at the C3-Bromo Position: The bromine atom is an excellent leaving group, making the C3 position a prime site for modification.

-

Palladium-Catalyzed Cross-Coupling: This is the most powerful application. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be used to introduce a wide variety of aryl, heteroaryl, alkyl, or amino substituents, enabling rapid library synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiadiazole ring activates the C3 position towards substitution by strong nucleophiles like thiols, alkoxides, or amines, often under milder conditions than typical aryl halides.[13][14]

-

-

Reactions at the C5-Amino Group: The amine group behaves predictably and can undergo standard transformations such as:

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Alkylation: Introduction of alkyl groups.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Protocol Example: Suzuki Cross-Coupling

-

Objective: To demonstrate the installation of an aryl group at the C3 position.

-

Procedure:

-

In a reaction vial, combine this compound (1 equivalent), the desired Arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃) (2.5 equivalents).

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically Dioxane/Water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction by LC-MS or TLC.

-

After completion, cool the mixture, dilute with water, and extract with Ethyl Acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the residue by flash chromatography to obtain the 3-aryl-1,2,4-thiadiazol-5-amine product.

-

Applications in Drug Discovery: Targeting Cysteine Proteases

The 1,2,4-thiadiazole scaffold is not merely a passive structural element; it can function as a reactive pharmacophore, or "warhead." A key mechanism of action for many 1,2,4-thiadiazole-based inhibitors is the covalent modification of cysteine residues in enzyme active sites.[1][15]

Caption: Covalent inhibition mechanism via N-S bond cleavage.

The cysteine thiol is a potent nucleophile that can attack the electrophilic sulfur-nitrogen (N-S) bond within the thiadiazole ring. This results in the opening of the ring and the formation of a stable disulfide bond between the inhibitor and the enzyme, leading to irreversible inactivation.[15] This mechanism is particularly relevant for targeting cysteine-dependent enzymes like cathepsins and certain proteases.[1][15]

Given this, this compound is an ideal starting point for designing libraries of potential covalent inhibitors. The C3 position can be elaborated with various substituents to modulate potency, selectivity, and pharmacokinetic properties, while the core thiadiazole is retained as the reactive warhead. The broad biological activities associated with this scaffold include anticancer, anti-inflammatory, and antibacterial properties.[16]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

-

Hazard Classification: Toxic if swallowed and may cause skin, eye, and respiratory irritation.[4]

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage is at room temperature, protected from moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just another chemical in a catalog. It is a strategically designed building block that offers a confluence of stability, reactivity, and biological relevance. Its ability to undergo a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for rapidly generating chemical diversity. For drug development professionals, its intrinsic potential as a cysteine-targeting pharmacophore provides a rational starting point for the design of novel covalent inhibitors. By understanding its synthesis, reactivity, and mechanistic underpinnings, researchers can fully leverage this versatile molecule to accelerate the discovery of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

- ACS Publications. (2025). Electrochemical Synthesis of 5-Amino-1,2,4-thiadiazoles from Elemental Sulfur, Isocyanides, and Amidines. The Journal of Organic Chemistry.

-

PubMed. (n.d.). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Retrieved from [Link]

- ACS Publications. (2017).

-

Amerigo Scientific. (n.d.). 3-(3-Bromophenyl)-1,2,4-thiadiazol-5-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐amino‐1,2,4‐thiadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for synthesis of 5-imino-1,2,4-thiadiazole derivatives. Retrieved from [Link]

- Neliti. (2022).

-

PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

-

PubMed Central. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Retrieved from [Link]

-

MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([11][15][18]thiadiazole). Retrieved from [Link]

-

PubMed Central. (n.d.). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Retrieved from [Link]

- ACS Publications. (2025). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.

-

PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis([11][15][18]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([11][15][18]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

-

Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,2,4-Thiadiazol-5-amine. Retrieved from [Link]

-

Goford G. (n.d.). Understanding the Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- FMC Corporation. (2019).

-

MDPI. (n.d.). Safe Synthesis of 4,7-Dibromo[11][18][19]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions.

- Google Patents. (n.d.). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.

- ResearchGate. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1101173-93-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 1101173-93-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound 96% | CAS: 1101173-93-6 | AChemBlock [achemblock.com]

- 7. PubChemLite - this compound (C2H2BrN3S) [pubchemlite.lcsb.uni.lu]

- 8. This compound - CAS:1101173-93-6 - Sunway Pharm Ltd [3wpharm.com]

- 9. Page loading... [guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 12. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 13. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity [mdpi.com]

- 14. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-氨基-5-溴-1,3,4-噻二唑 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 3-(3-Bromophenyl)-1,2,4-thiadiazol-5-amine - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to 3-Bromo-1,2,4-thiadiazol-5-amine: Synthesis, Characterization, and Scientific Context

Foreword: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of biologically active molecules.[1][2] Researchers and drug development professionals frequently turn to this heterocyclic core to design novel therapeutics, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4][5] The strategic introduction of functional groups, such as halogens and amines, onto the thiadiazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, as well as providing synthetic handles for further molecular elaboration. This guide focuses on a key, yet sparsely documented, member of this family: 3-Bromo-1,2,4-thiadiazol-5-amine.

Discovery and Synthesis of this compound

The documented synthesis of this compound (CAS No. 1101173-93-6) highlights a modern and efficient approach to its preparation, utilizing its chlorinated analogue as a readily available precursor.[6] This method, outlined in Chinese patent CN201310622346.0, describes a one-step synthesis that offers a significant improvement over classical, multi-step heterocyclic synthesis routes by enhancing reaction efficiency and reducing byproducts.[6]

Rationale for the Synthetic Approach: Nucleophilic Aromatic Substitution

The synthesis of this compound from 3-bromo-5-chloro-1,2,4-thiadiazole is a classic example of nucleophilic aromatic substitution (SNAr). The 1,2,4-thiadiazole ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles.[7] In this case, the chlorine atom at the 5-position is a good leaving group, making it susceptible to displacement by a primary amine nucleophile, such as ammonia.

The choice of microwave irradiation is a key aspect of this synthetic strategy. Microwave heating can significantly accelerate reaction rates by efficiently and uniformly heating the reaction mixture, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Amination

The following protocol is based on the method described in the patent literature.[6]

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 3-Bromo-5-chloro-1,2,4-thiadiazole | 37159-60-7 | C₂BrClN₂S | Starting material, commercially available.[8][9] |

| Ammonia in Ethanol (2M solution) | 64-17-5 | C₂H₅OH / NH₃ | Reagent and solvent. |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | For washing the product. |

| Water (Deionized) | 7732-18-5 | H₂O | For washing the product. |

| Microwave Vial (Sealed) | - | - | Reaction vessel. |

| Microwave Reactor | - | - | For controlled heating. |

Step-by-Step Procedure:

-

Charging the Reaction Vessel: In a sealed microwave vial, add 3-Bromo-5-chloro-1,2,4-thiadiazole (2.6 g, 0.013 mol, 1.00 equiv).[6]

-

Addition of Reagent: To the vial, add a 2M solution of ammonia in ethanol (13 mL, 0.026 mol, 2.00 equiv).[6]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 70°C and maintain this temperature for 30 minutes.[6]

-

Work-up and Isolation: After the reaction is complete, cool the vial to room temperature.

-

Filtration and Washing: Filter the resulting solid precipitate. Wash the collected solid sequentially with water and diethyl ether.[6]

-

Drying: Dry the washed solid to obtain this compound as a white powder (1.85 g, 79.1% yield).[6]

Self-Validating System and Safety Precautions:

-

Reaction Monitoring: For researchers adapting this protocol, it is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

Safety: Microwave synthesis should be conducted in a dedicated microwave reactor with appropriate pressure and temperature controls. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The product, this compound, is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[10]

Structural Elucidation and Physicochemical Properties

While detailed spectroscopic data for this compound is not extensively published in peer-reviewed literature, its structural identity can be confirmed through a combination of standard analytical techniques. Commercial suppliers often provide basic characterization data, and more in-depth analysis can be performed as follows.

Expected Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:

-

1H NMR: A broad singlet in the range of δ 7.0-8.0 ppm corresponding to the two protons of the primary amine (-NH₂). The exact chemical shift will be solvent-dependent.

-

13C NMR: Two signals are expected for the carbon atoms of the thiadiazole ring, likely in the regions of δ 160-170 ppm for C3 (attached to bromine) and δ 180-190 ppm for C5 (attached to the amino group).

-

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern for a compound containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2). The calculated monoisotopic mass is approximately 178.915 Da.[11]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching of the primary amine (around 3100-3400 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 700 cm⁻¹).

Table of Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 1101173-93-6 | [10][12] |

| Molecular Formula | C₂H₂BrN₃S | [12][13] |

| Molecular Weight | 180.03 g/mol | [13] |

| Appearance | White powder | [6] |

| Purity | >95% (as per commercial suppliers) | [10] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [12] |

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. Its primary documented application is as a key intermediate in the preparation of more complex molecules with potential biological activity.

Intermediate in the Synthesis of Bioactive Compounds

This compound is a necessary precursor for the synthesis of 3-phenyl-1,2,4-thiadiazole-5-amino acid, indicating its utility in constructing thiadiazole-containing amino acid derivatives.[6] Such derivatives are of interest in drug discovery for their potential to mimic or interfere with biological pathways involving natural amino acids.

Potential as a Pharmacophore

The presence of both a bromine atom and an amino group on the 1,2,4-thiadiazole scaffold offers multiple avenues for further chemical modification. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl substituents. The amino group can be acylated, alkylated, or used as a handle to link the thiadiazole core to other molecular fragments. This versatility makes this compound a highly attractive starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

The broader class of 1,2,4-thiadiazole derivatives has demonstrated a wide range of pharmacological activities, and it is plausible that derivatives of this compound could exhibit interesting biological profiles.

Conclusion

This compound is a strategically important heterocyclic building block whose discovery and synthesis are emblematic of modern, efficient chemical methodologies. While detailed characterization and application studies in the public domain are currently limited, its role as a versatile intermediate is clear. The synthetic protocol, leveraging microwave-assisted nucleophilic aromatic substitution, provides a rapid and high-yielding route to this compound. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, it is anticipated that this compound will find broader application, and a more comprehensive understanding of its properties and reactivity will emerge.

References

-

PubChemLite. This compound. Available from: [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC. Available from: [Link]

-

NIST. 1,2,4-Thiadiazole, 5-amino-. Available from: [Link]

-

PubChem. 3-Bromo-5-chloro-1,2,4-thiadiazole. Available from: [Link]

-

Semantic Scholar. Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. Available from: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. Available from: [Link]

-

PubChem. 3-(5-Bromo-2-pyridinyl)-1,2,4-thiadiazol-5-amine. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available from: [Link]

-

ResearchGate. 5-Amino-3-methyl-1,2,4-thiadiazole. Available from: [Link]

-

Benzo[1,2-d:4,5-d′]bis([10][11][12]thiadiazole) and Its Bromo Derivatives - PubMed Central. Available from: [Link]

-

ResearchGate. Electron impact mass spectra of 1,3,4‐thiadiazolo[3,2‐a]pyrimidin‐7‐one and isomeric‐5‐one derivatives. Available from: [Link]

-

MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available from: [Link]

-

ResearchGate. Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Available from: [Link]

-

Semantic Scholar. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and. Available from: [Link]

-

5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine - NIH. Available from: [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 3-Bromo-5-chloro-1,2,4-thiadiazole | C2BrClN2S | CID 2725053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1101173-93-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. PubChemLite - this compound (C2H2BrN3S) [pubchemlite.lcsb.uni.lu]

- 12. 1101173-93-6|this compound|BLD Pharm [bldpharm.com]

- 13. This compound - CAS:1101173-93-6 - Sunway Pharm Ltd [3wpharm.com]

The Digital Microscope: A Theoretical and Computational Guide to 3-Bromo-1,2,4-thiadiazol-5-amine in Drug Discovery

Abstract

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. This in-depth technical guide focuses on a particularly promising derivative, 3-Bromo-1,2,4-thiadiazol-5-amine (C₂H₂BrN₃S), a molecule poised for significant contributions in the development of novel therapeutics. We will dissect this compound not through the traditional lens of wet-lab chemistry, but through the powerful and predictive eye of theoretical and computational chemistry. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical studies that can unlock the full potential of this intriguing molecule. We will explore its electronic structure, predict its reactivity, and outline its potential as a pharmacophore, all grounded in the principles of quantum chemistry and molecular modeling.

Introduction: The Significance of the 1,2,4-Thiadiazole Core and the Promise of this compound

Heterocyclic compounds are the bedrock of many pharmaceuticals, and among them, the 1,2,4-thiadiazole ring system has emerged as a "privileged scaffold."[1][2] This five-membered ring, containing sulfur and nitrogen atoms, is a key component in a wide array of biologically active molecules, exhibiting anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[3] The unique electronic arrangement of the thiadiazole ring allows it to interact with various biological targets, often acting as a bioisostere for other chemical moieties.

The subject of this guide, this compound (CAS No. 1101173-93-6), is a strategically substituted derivative. The presence of an amine group at the 5-position and a bromine atom at the 3-position provides two key functional handles for further chemical modification and imparts specific electronic properties that are crucial for its biological activity. The amine group can act as a hydrogen bond donor, a critical interaction in many protein-ligand binding events.[4] The bromine atom, a halogen, can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design, and also serves as a reactive site for nucleophilic substitution, allowing for the synthesis of diverse derivatives.[5][6] Understanding these features from a theoretical perspective is paramount to its rational application in drug discovery.

Theoretical Framework: Unveiling the Molecular Landscape

Computational chemistry offers a powerful toolkit to probe the intrinsic properties of a molecule like this compound. By employing quantum mechanical calculations, we can gain insights into its structure, stability, and electronic characteristics.

Geometry Optimization and Molecular Properties: A DFT Approach

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. A typical DFT study on this compound would commence with geometry optimization to determine its most stable three-dimensional conformation.

Experimental Protocol: DFT Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a commonly used and reliable choice.[7]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often employed to provide a good description of electron distribution, including polarization and diffuse functions, which are important for heteroatoms and potential non-covalent interactions.

-

Calculation Type: "Opt" (Optimization) to find the minimum energy structure.

-

Output Analysis: The optimized geometry (bond lengths, bond angles, and dihedral angles), electronic energy, and dipole moment are key outputs.

The results of such a calculation would provide the fundamental structural parameters of the molecule, as summarized in the hypothetical data below.

| Property | Predicted Value | Significance |

| C3-Br Bond Length | ~1.88 Å | Indicates a typical covalent bond, but its length can hint at its reactivity. |